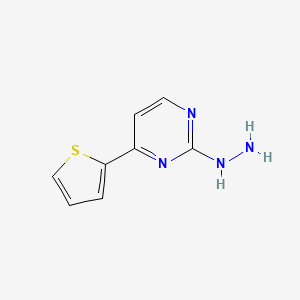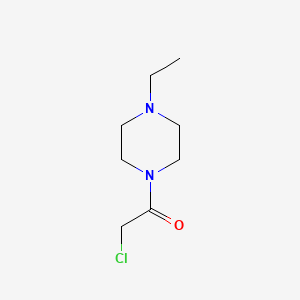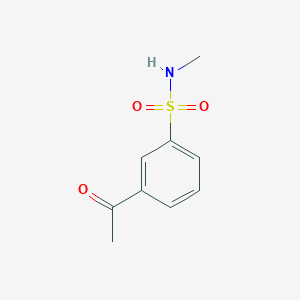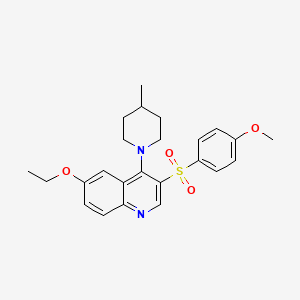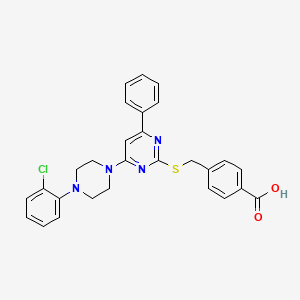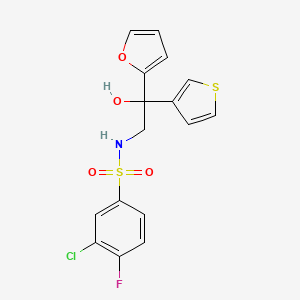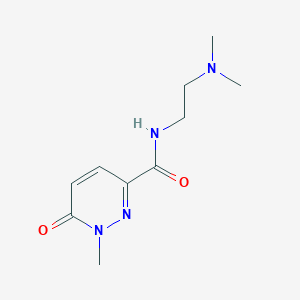![molecular formula C16H14ClF3N2O3 B2886538 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 477890-09-8](/img/structure/B2886538.png)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom. The molecule also contains an acetamide group, which is a functional group consisting of an acyl group (RCO-) linked to a nitrogen atom. The nitrogen atom is further linked to a phenyl ring, which is a six-membered aromatic ring consisting of six carbon atoms, substituted with two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the trifluoromethyl and chlorine substituents, the acetamide group, and the phenyl ring with methoxy substituents. These functional groups and substituents would likely confer specific physical and chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be influenced by the presence of the polar acetamide group and the nonpolar phenyl ring. Its boiling and melting points would be influenced by the size and shape of the molecule, as well as by the presence of any intramolecular or intermolecular forces .Wissenschaftliche Forschungsanwendungen
Agrochemicals
The TFMP derivatives are extensively used in the agrochemical industry . They serve as key structural motifs in active ingredients for crop protection . For instance, fluazifop-butyl, a TFMP derivative, was the first to be introduced to the market. Since then, over 20 new TFMP-containing agrochemicals have been developed. These compounds are valued for their ability to protect crops from pests, owing to the unique physicochemical properties imparted by the fluorine atoms and the pyridine moiety.
Pharmaceutical Industry
Several TFMP derivatives have found applications in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been approved, and many more are undergoing clinical trials. The incorporation of TFMP into drug molecules can significantly alter their biological activity, making them effective for various therapeutic applications.
Veterinary Products
In addition to human pharmaceuticals, TFMP derivatives are also used in veterinary medicine . Two veterinary products containing TFMP have been granted market approval. The unique characteristics of TFMP contribute to the efficacy of these veterinary drugs.
Synthesis of Intermediates
TFMP and its derivatives are crucial in the synthesis of various chemical intermediates . These intermediates are foundational components for the production of more complex molecules in both agrochemicals and pharmaceuticals. The synthesis process often involves vapor-phase reactions that yield TFMP derivatives with high efficiency.
Development of Fluorinated Compounds
The development of fluorinated organic chemicals is a growing field of research, with TFMP derivatives playing a significant role . The presence of fluorine in organic compounds can lead to enhanced biological activities and improved physical properties, which are desirable in the creation of new materials and chemicals.
Novel Applications in Discovery Chemistry
The unique combination of fluorine’s physicochemical properties and the pyridine ring makes TFMP derivatives valuable in discovery chemistry . Researchers expect to uncover many novel applications for these compounds, potentially leading to breakthroughs in various scientific fields.
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its efficacy and safety in clinical trials .
Wirkmechanismus
Target of Action
Similar compounds, such as trifluoromethylpyridines, have been found to interact with various receptors and enzymes, influencing their activity .
Mode of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known for their unique physicochemical properties, which can influence their interaction with biological targets .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in the synthesis of active agrochemical and pharmaceutical ingredients, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s density is reported to be 1364 g/cm3 , which could influence its absorption and distribution in the body.
Result of Action
Similar compounds have been used in the development of pharmaceuticals and agrochemicals, suggesting they may have significant biological effects .
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3/c1-24-11-4-10(5-12(6-11)25-2)22-15(23)7-14-13(17)3-9(8-21-14)16(18,19)20/h3-6,8H,7H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPCAMXJYNHBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

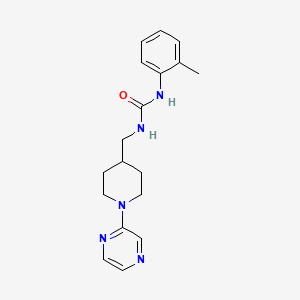
![3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2886456.png)
![6-(2-Furyl)-2-[(2-pyridinylmethyl)thio]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2886457.png)
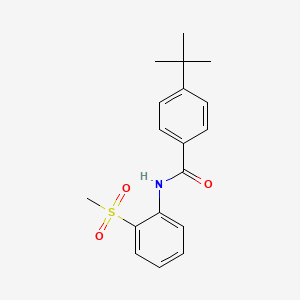
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2886460.png)
![N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2886461.png)
